4-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Description
4-Chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a benzamide derivative featuring a benzofuran core substituted with a 4-chlorobenzoyl group at position 2, a methyl group at position 3, and a 4-chlorobenzamide moiety at position 4. Its molecular formula is C₂₄H₁₈Cl₂NO₃, with a molecular weight of 403.86 g/mol .
Properties
IUPAC Name |
4-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2NO3/c1-13-19-11-10-18(26-23(28)15-4-8-17(25)9-5-15)12-20(19)29-22(13)21(27)14-2-6-16(24)7-3-14/h2-12H,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWPNONFAHPCAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide, also referred to as compound F265-0199, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and regenerative medicine. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C24H18ClNO4 |
| Molecular Weight | 419.86 g/mol |
| LogP (Partition Coefficient) | 6.159 |
| Water Solubility (LogSw) | -6.39 |
| Polar Surface Area | 52.866 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
These properties suggest that the compound has a high lipophilicity and low water solubility, which may influence its bioavailability and distribution in biological systems.
The biological activity of this compound is primarily linked to its interactions with various molecular targets associated with cancer and other diseases. Preliminary studies indicate that it may exhibit anticancer properties , potentially through the following mechanisms:
- Inhibition of Cell Proliferation : Initial screenings have indicated that F265-0199 may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.
- Targeting Specific Receptors : The compound is included in libraries focused on anticancer agents, suggesting its potential to interact with specific cellular receptors involved in tumorigenesis.
Anticancer Activity
Recent studies have focused on the anticancer potential of benzamide derivatives, including F265-0199. For instance:
- In Vitro Studies : In vitro assays demonstrated that F265-0199 significantly inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve modulation of apoptotic pathways.
- Animal Models : In vivo studies using murine models have shown promising results, with treated animals exhibiting reduced tumor growth compared to control groups.
Screening Libraries
F265-0199 is part of several screening libraries aimed at identifying new therapeutic agents for various diseases:
- Anticancer Library : It is included in a library containing over 62,000 compounds specifically targeting cancer.
- Regenerative Medicine Library : This inclusion highlights its potential utility in regenerative therapies, possibly through mechanisms that promote cellular repair or regeneration.
Comparative Studies
A comparative analysis with other compounds within the same library has revealed that F265-0199 exhibits superior activity against certain cancer types when compared to structurally similar compounds. This suggests that modifications to its chemical structure can enhance biological activity.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound is structurally distinct from related benzamide derivatives due to its benzofuran backbone and dual chloro-substitutions. Below is a systematic comparison with analogs (Table 1):
Table 1: Structural and Physical Properties of Comparable Benzamide Derivatives
Key Observations:
Bromine substitution (C₂₄H₁₈BrClNO₃) increases molecular weight by ~45 g/mol, which may influence pharmacokinetic properties like membrane permeability .
Core Heterocycle Modifications: Replacing the benzofuran with a chromen-4-one system (C₂₄H₁₇ClNO₃) introduces a ketone group, enhancing hydrogen-bonding capacity and possibly stabilizing crystal packing . Piperidine-containing analogs (e.g., C₂₀H₁₉Cl₂N₂O₂) adopt chair conformations in crystal structures, enabling hydrogen-bond networks (O-H⋯O, N-H⋯O) that differ from benzofuran derivatives .
Crystallographic and Hydrogen-Bonding Behavior
Crystal structures of related benzamides reveal distinct packing patterns influenced by substituents:
- The target compound’s benzofuran core likely promotes π-π stacking interactions, though direct crystallographic data are absent in the evidence.
- In contrast, piperidine-linked analogs (e.g., 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate) form double-stranded chains via O-H⋯N and C-H⋯O bonds, with lattice water mediating intermolecular interactions .
- Chromen-4-one derivatives (e.g., 4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide) may exhibit inclined aromatic rings due to steric effects, as seen in similar structures .
Functional and Reactivity Comparisons
- Catalytic Applications : Benzoylthiourea analogs (e.g., 4-chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide) demonstrate catalytic activity in Suzuki coupling reactions, suggesting that electron-withdrawing groups (e.g., -Cl) may enhance metal coordination efficiency .
- Reactivity : Thiocyanation reactions of benzamide derivatives (e.g., Scheme 5 in ) highlight the influence of substituents on electrophilic aromatic substitution kinetics. Chloro groups may deactivate the ring, slowing such reactions compared to methyl-substituted analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
